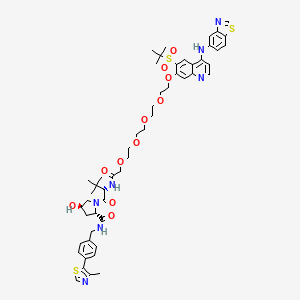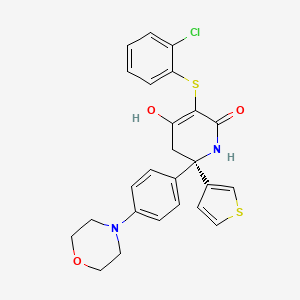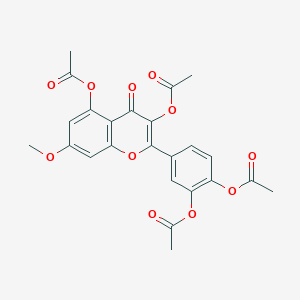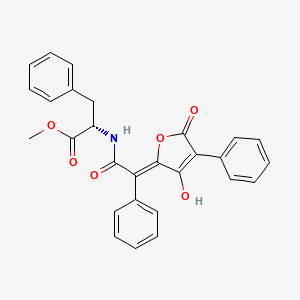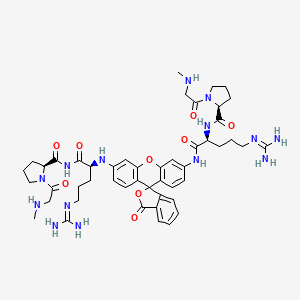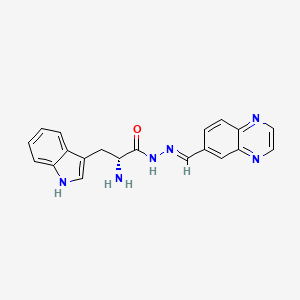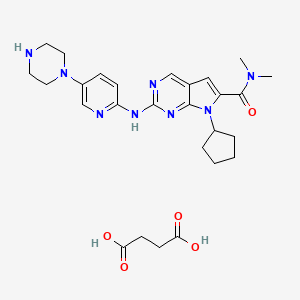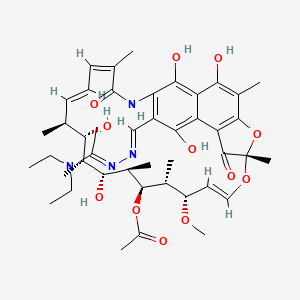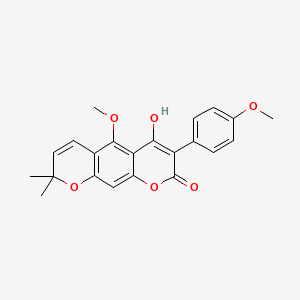
Robustic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Robustic acid is a coumarin solated from Millettia thonningii.
Applications De Recherche Scientifique
Topoisomerase I Inhibitors :Robustic acid derivatives have been studied for their potential as topoisomerase I inhibitors. Alkyl and benzyl derivatives of robustic acid, such as compound 2g, have shown significant inhibitory activity and cytotoxicity against various cancer cell lines. These derivatives act by arresting tumor cells in the G1 phase of the cell cycle and inducing apoptosis, suggesting their potential utility in cancer treatment (Chen et al., 2020).
Anticancer Activity :A series of 4-acyloxy robustic acid derivatives have been synthesized to evaluate their anticancer activity. Some of these compounds have shown potent in-vitro cytotoxicity against various human cancer cell lines, including leukemic, lung carcinoma, hepatic carcinoma, and cervical carcinoma cells. These compounds exhibit low toxicity to normal cells while being effective against cancerous cells, highlighting their potential as antitumor drugs (Chen et al., 2019).
Quantum Dots in Nanodevices :While not directly related to robustic acid, studies on the robustness of nanotechnology applications, such as the use of quantum dots in nanodevices, indicate the broader field of research in which robustic acid derivatives could potentially be applied. Quantum dots offer robust assays for single molecule microscopy in biological research (Guo & Wei, 2005).
Biological Robustness Theory :In a more theoretical context, studies on biological robustness, while not directly involving robustic acid, contribute to the understanding of how robustness operates in biological systems. This knowledge can be relevant when considering the application of robustic acid derivatives in biological contexts (Kitano, 2007).
Antimicrobial Activity :Robustic acid and alpinumisoflavones isolated from Millettia thonningii have been studied for their antimicrobial activities. These compounds demonstrated significant inhibitory effects against Staphylococcus aureus and Salmonella typhi, suggesting their potential application in treating bacterial infections (Harrison et al., 2019).
Propriétés
Numéro CAS |
5307-59-5 |
|---|---|
Nom du produit |
Robustic acid |
Formule moléculaire |
C22H20O6 |
Poids moléculaire |
380.39 |
Nom IUPAC |
4-hydroxy-5-methoxy-3-(4-methoxyphenyl)-8,8-dimethyl-2H,8H-pyrano[3,2-g]chromen-2-one |
InChI |
InChI=1S/C22H20O6/c1-22(2)10-9-14-15(28-22)11-16-18(20(14)26-4)19(23)17(21(24)27-16)12-5-7-13(25-3)8-6-12/h5-11,23H,1-4H3 |
Clé InChI |
MBZKDBQDALOSRP-UHFFFAOYSA-N |
SMILES |
O=C(O1)C(C2=CC=C(OC)C=C2)=C(O)C(C1=C3)=C(OC)C4=C3OC(C)(C)C=C4 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Robustic acid; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Isopropyl-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6,7-dihydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid](/img/structure/B610460.png)
